1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine(9CI)
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Overview
Description
1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine(9CI) is a heterocyclic compound that features a fused ring system combining imidazole and pyrazole moieties. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine(9CI) typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the fused ring system.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the ring system.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring system allows it to fit into active sites or binding pockets, modulating the activity of the target molecules. This can lead to various biological effects, including enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another fused ring system with similar biological activities.
Imidazo[1,2-a]pyrazine: Known for its versatility in organic synthesis and drug development.
Pyrrolopyrazine: Used in the synthesis of various bioactive compounds.
Uniqueness: 1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine(9CI) is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable scaffold for drug discovery and material science .
Properties
CAS No. |
241821-24-9 |
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Molecular Formula |
C7H5N5 |
Molecular Weight |
159.15 g/mol |
IUPAC Name |
1,3,4,7,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaene |
InChI |
InChI=1S/C7H5N5/c1-5-2-9-6-3-10-11-7(6)12(5)4-8-1/h1-4H,(H,10,11) |
InChI Key |
LJDBWPAKPOSVSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC3=C(N2C=N1)NN=C3 |
Origin of Product |
United States |
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